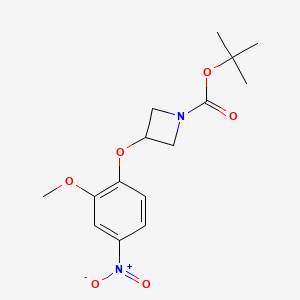
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in tetrahydrofuran (THF). This solution is cooled to 0°C under nitrogen. A 1M THF solution of tert-BuOK is then added dropwise. After stirring for 30 minutes at 0°C, the solution is diluted with water. The mixture is stirred for 5 minutes, then extracted with tert-butyl methyl ether. The organic solutions are combined, washed with brine, dried, and concentrated. The solid is dried in vacuo at 45°C for 20 hours to obtain the title compound as a yellow solid .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is represented by the SMILES notation: CC©©OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N+[O-])OC .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in THF, followed by the addition of a 1M THF solution of tert-BuOK . The reaction conditions involve cooling to 0°C under nitrogen and stirring at 0°C .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate include a molecular weight of 324.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the azetidine ring into more complex molecules, which can be beneficial in synthesizing novel pharmaceuticals. The tert-butyl group can be easily removed under acidic conditions, revealing a carboxylic acid that can be further manipulated .
Medicinal Chemistry
In medicinal chemistry, this compound could be used to develop new drugs. The nitro group and the methoxy group are common functionalities in drug molecules, and their presence in this compound provides a starting point for the synthesis of potential therapeutic agents .
Material Science
The unique properties of this compound may be explored in material science for the development of new polymers. The azetidine ring could be used to create polymers with enhanced mechanical strength or thermal stability .
Catalysis
The compound could act as a ligand for catalysts in chemical reactions. The oxygen and nitrogen atoms in the molecule could coordinate to metal centers, potentially leading to catalysts that are more selective or active .
Bioconjugation
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate could be used in bioconjugation techniques. The molecule could be attached to proteins or other biomolecules, allowing for the study of biological processes or the development of targeted drug delivery systems .
Agricultural Chemistry
In the field of agricultural chemistry, this compound might be utilized to synthesize new pesticides or herbicides. The structural elements of the compound could be modified to interact with specific biological targets in pests or weeds .
Analytical Chemistry
It could be used as a standard or reagent in analytical chemistry. The compound’s distinct spectroscopic properties might make it suitable for use in calibrating instruments or as a reagent in chemical assays .
Environmental Science
Lastly, the compound’s potential degradation products and their environmental impact could be studied. Understanding how this compound breaks down in the environment is crucial for assessing its safety and ecological effects .
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYXNNTJRXWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676470 | |
| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
CAS RN |
960401-34-7 | |
| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


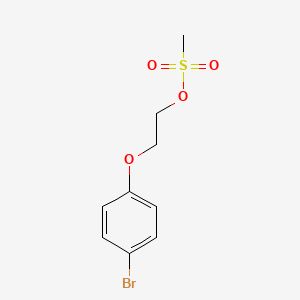
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)
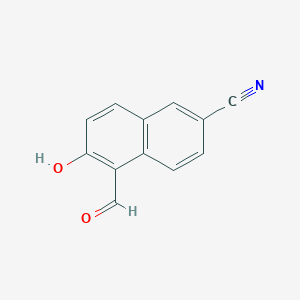

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
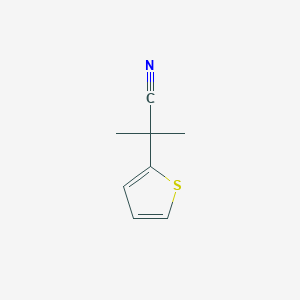

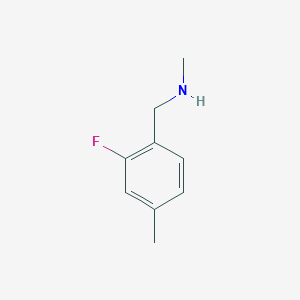
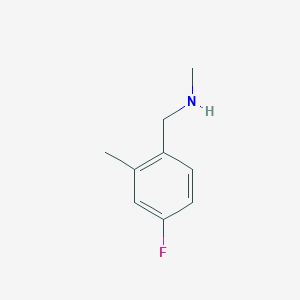
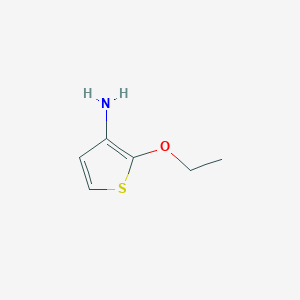
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
